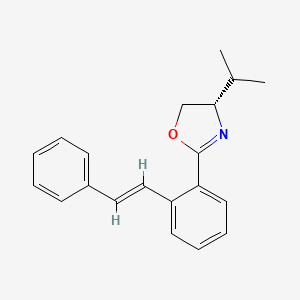![molecular formula C15H17ClN4OS B12923659 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- CAS No. 917594-75-3](/img/structure/B12923659.png)
4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- is a complex organic compound with significant applications in medicinal chemistry. This compound is characterized by its pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of various functional groups, including a chloro group, a methylthio group, and a morpholinyl-phenyl group, contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution using methylthiol (CH₃SH) in the presence of a base.
Coupling with 4-(4-Morpholinyl)phenyl Group: The final step involves coupling the pyrimidine derivative with 4-(4-morpholinyl)phenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
This compound is investigated for its potential therapeutic applications, particularly as an anticancer agent. Its ability to inhibit certain enzymes and receptors involved in cancer cell proliferation makes it a subject of interest in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-phenyl-
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(dimethylamino)phenyl]-
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(piperidinyl)phenyl]-
Uniqueness
Compared to similar compounds, 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- is unique due to the presence of the morpholinyl group. This group enhances its solubility and bioavailability, making it more effective in biological systems. Additionally, the combination of the chloro and methylthio groups contributes to its potent inhibitory activity against specific molecular targets .
Propriétés
| 917594-75-3 | |
Formule moléculaire |
C15H17ClN4OS |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
6-chloro-2-methylsulfanyl-N-(4-morpholin-4-ylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H17ClN4OS/c1-22-15-18-13(16)10-14(19-15)17-11-2-4-12(5-3-11)20-6-8-21-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19) |
Clé InChI |
HEDQGPGKTDRXHK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


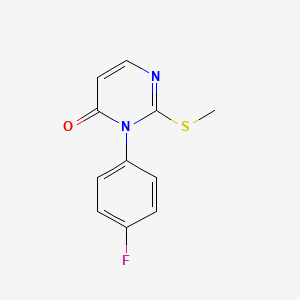
![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/no-structure.png)
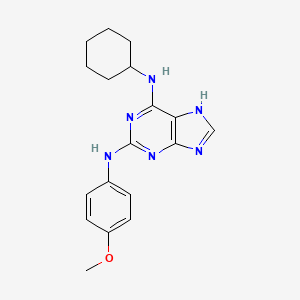
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)

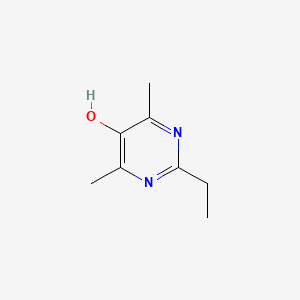
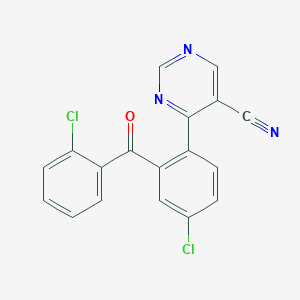
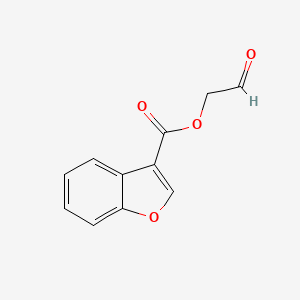
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)

![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
